Salvigenin
Overview
Description
Mechanism of Action
Target of Action
Salvigenin, a trimethoxylated flavone, primarily targets the PI3K/AKT/GSK-3β pathway . This pathway plays a crucial role in cell proliferation, migration, and invasion, particularly in hepatocellular carcinoma (HCC) cells .
Mode of Action
This compound interacts with its targets by repressing the phosphorylated levels of PI3K, AKT, and GSK-3β . This interaction results in the inactivation of the PI3K/AKT/GSK-3β pathway . The compound’s action is concentration-dependent, meaning the effects become more pronounced as the concentration of this compound increases .
Biochemical Pathways
This compound affects the glycolytic pathway in HCC cells . It weakens glycolysis by reducing glucose uptake and lactate generation, and suppresses the profiles of glycolytic enzymes . The compound also potentially regulates the PI3K/AKT pathway .
Pharmacokinetics
It’s known that the compound shows a dual activity in decreasing lipid levels and stimulating mitochondrial functionality . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
This compound has multiple effects at the molecular and cellular levels. It dampens HCC cell proliferation, migration, and invasion . It also weakens glycolysis and strengthens HCC cells’ sensitivity to 5-fluorouracil (5-FU), a chemotherapeutic agent . Moreover, this compound attenuates the resistance of HCC 5-FU-resistant cells to 5-FU . In vivo assays have shown that this compound hampers the growth and promotes apoptosis of HCC cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the PI3K activator 740Y-P can induce PI3K/AKT/GSK-3β pathway activation and promotive effects in HCC cells . This compound substantially weakens these 740y-p-mediated effects . More research is needed to fully understand how other environmental factors influence this compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Salvigenin has been shown to interact with various enzymes and proteins, particularly those involved in the PI3K/AKT/GSK-3β pathway . It dampens the phosphorylated levels of PI3K, AKT, and GSK-3β .
Cellular Effects
This compound has a significant impact on hepatocellular carcinoma (HCC) cells . It dampens HCC cell proliferation, migration, and invasion . It also weakens glycolysis by abating glucose uptake and lactate generation, and suppresses the profiles of glycolytic enzymes .
Molecular Mechanism
This compound exerts its effects at the molecular level by repressing the phosphorylated levels of PI3K, AKT, and GSK-3β . This leads to the dampening of the PI3K/AKT/GSK-3β pathway, which in turn impedes the aerobic glycolysis and chemoresistance of HCC cells .
Temporal Effects in Laboratory Settings
The effects of this compound on HCC cells have been observed over time in laboratory settings . It has been shown to hamper the growth and promote apoptosis of HCC cells in nude mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to have a concentration-dependent effect on HCC cells .
Metabolic Pathways
This compound is involved in the PI3K/AKT/GSK-3β metabolic pathway . It interacts with these enzymes and cofactors, leading to changes in metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Salvigenin can be synthesized through the methylation of apigenin, a common flavonoid. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources. The plant material is subjected to solvent extraction using solvents like methanol or ethanol . The extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Salvigenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into dihydroflavones.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavones.
Substitution: Substituted flavones with modified methoxy groups.
Scientific Research Applications
Salvigenin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Medicine: Explored for its potential therapeutic effects in treating cancer, metabolic syndrome, and other diseases
Industry: Utilized in the development of natural health products and supplements.
Comparison with Similar Compounds
- Apigenin
- Luteolin
- Cirsimaritin
- Eupatorin
- Gardenin B
Salvigenin’s unique trimethoxylated structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(24-13)9-15(22-2)18(23-3)17(16)20/h4-9,20H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDYOIZVELGOLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172629 | |
Record name | Salvigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19103-54-9 | |
Record name | Salvigenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19103-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salvigenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019103549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salvigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SALVIGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V522YCM28A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Salvigenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0128577 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Salvigenin has been shown to interact with several targets, including:
- GABAA receptors: this compound demonstrates a biphasic modulation of GABAA receptors. At low GABA concentrations, it acts as a positive allosteric modulator, while at high GABA concentrations, it acts as a negative allosteric modulator. [] This suggests potential for cognitive enhancement while offering protection from convulsant activity.
- NLRP3 inflammasome: this compound inhibits the activation of the NLRP3 inflammasome, which plays a key role in the maturation and release of the pro-inflammatory cytokine IL-1β. [] This suggests potential anti-inflammatory effects.
- Mitochondria: this compound can stimulate mitochondrial functionality, as demonstrated by increased mitochondrial respiration. []
- Monoamine oxidases (MAOs): this compound acts as a selective and reversible inhibitor of hMAO-A, suggesting potential for treating depression and anxiety. []
A:
- Spectroscopic Data: this compound's structure has been elucidated using various spectroscopic techniques, including UV, IR, 1H NMR, 13C NMR, and MS. [, , , , , ] These techniques provide detailed information about the compound's functional groups, connectivity, and stereochemistry.
ANone: Limited information is available regarding the material compatibility and stability of this compound under various conditions. Further research is needed to fully understand its performance and applications in different environments.
ANone: Based on the provided research, this compound has not been reported to possess significant catalytic properties. Its applications primarily revolve around its biological activities, including anti-inflammatory, analgesic, and potential anti-cancer effects.
ANone: Yes, computational studies have been performed on this compound. For example:
- Molecular docking: This technique was used to study the interaction of this compound with human monoamine oxidase isoforms (hMAO-A and hMAO-B). [] These studies help to understand the binding affinities and potential inhibitory mechanisms of this compound on these enzymes.
- Semi-imperical PM3 calculations: This method was used to evaluate the complexation of this compound with metal ions (Fe(III), Cu(II) and Zn(II)). [] The calculations provided insights into the stoichiometry and stability of these complexes.
ANone: While specific SAR studies focusing solely on this compound modifications are limited in the provided research, some insights can be derived:
- Methoxylation pattern: The presence and position of methoxy groups on the flavone skeleton influence the biological activity. For instance, the trimethoxylated pattern of this compound contributes to its ability to lower lipid levels and stimulate mitochondrial functionality. []
- Hydroxyl groups: The presence of hydroxyl groups, especially at specific positions, also contributes to activity. For example, the hydroxyl group at position 5 of this compound is important for its metal-chelating properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.